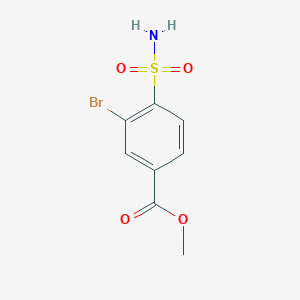

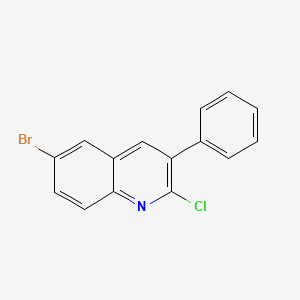

Methyl 3-bromo-4-sulfamoylbenzoate

Übersicht

Beschreibung

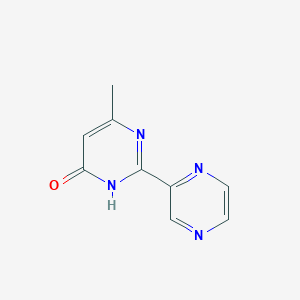

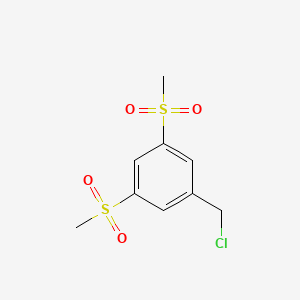

Methyl 3-bromo-4-sulfamoylbenzoate is a chemical compound that is part of a broader class of sulfamoylbenzoate derivatives. These compounds are of interest due to their potential pharmacological properties, particularly in the realm of anticonvulsant activities. The compound itself is characterized by the presence of a sulfamoyl group attached to a benzene ring, which is further substituted with a bromine atom and a methyl ester group.

Synthesis Analysis

The synthesis of related sulfamoylbenzoate derivatives has been explored in various studies. For instance, 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, which share a similar sulfamoyl functional group, were synthesized from 3-(bromomethyl)-1,2-benzisoxazole through a reaction with sodium bisulfite, followed by chlorination and amination processes . This method demonstrates the potential synthetic pathways that could be adapted for the synthesis of this compound, involving halogenation and the introduction of a sulfamoyl group.

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been determined using spectroscopic data and single crystal X-ray diffraction . These techniques allow for the precise determination of the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of sulfamoylbenzoate derivatives includes various substitution reactions. For example, the nitration of benzo[b]thiophen derivatives, which are structurally related to benzisoxazole derivatives, results in the formation of multiple nitro-substituted products . This indicates that the bromine atom in this compound could potentially undergo similar substitution reactions, leading to the formation of variously substituted products.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamoylbenzoate derivatives can be inferred from their molecular structure and the functional groups present. The presence of a sulfamoyl group typically increases water solubility, while the bromine atom and methyl ester may influence the compound's boiling point, melting point, and overall stability. The electronic effects of the substituents on the benzene ring can be studied through spectral analysis, as demonstrated by the linear relationship found between the chemical shift values in NMR spectroscopy and the Hammett values of substituents in related compounds . This relationship can help predict the behavior of this compound in various chemical environments.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Methyl 3-bromo-4-sulfamoylbenzoate and its derivatives have been explored for their potential anticonvulsant properties. Research by Hamor and Reavlin (1967) on alkyl esters of 4-bromo-2-sulfamoylbenzoic acid, a closely related compound, showed that electronic effects might play a significant role in anticonvulsant activity. Their study involved synthesizing various alkyl 4-bromo-2-sulfamoylbenzoates, including methyl esters, and examining their antielectroshock effects in mice (Hamor & Reavlin, 1967).

Inactive Against Cancer Cell Lines

A study on bromophenol derivatives from the red alga Rhodomela confervoides, which included compounds structurally similar to this compound, found that these compounds were inactive against several human cancer cell lines and microorganisms. This suggests a limited potential for these compounds in cancer treatment (Zhao et al., 2004).

Photodynamic Therapy Application

A 2020 study by Pişkin, Canpolat, and Öztürk highlighted the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, which included elements similar to this compound. These compounds showed promise for photodynamic therapy applications in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Properties

A 2020 study by Trifonov et al. investigated novel sulfamoylbenzoates as antifungal agents, specifically against Malassezia furfur, a fungus causing skin diseases. Methyl 3-bromo-2-nitro-5-(N-phenylsulfamoyl)benzoate, structurally related to this compound, showed significant cytotoxic activity against Malassezia furfur, indicating its potential as a lead compound in developing treatments for skin diseases like seborrheic dermatitis (Trifonov et al., 2020).

Safety and Hazards

Methyl 3-bromo-4-sulfamoylbenzoate is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Wirkmechanismus

Target of Action

Methyl 3-bromo-4-sulfamoylbenzoate is a chemical compound that is often used in organic synthesis. It is known to be used in suzuki–miyaura coupling reactions , which suggests that its targets could be the palladium catalysts used in these reactions.

Mode of Action

In the context of Suzuki–Miyaura coupling reactions, this compound likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized as it forms a new bond with the compound. Transmetalation then occurs, with the compound being transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the compound would be involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .

Result of Action

In the context of suzuki–miyaura coupling reactions, the compound contributes to the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds .

Action Environment

It is known that the success of suzuki–miyaura coupling reactions, in which the compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

methyl 3-bromo-4-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWKXFXFFSOXEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70756188 | |

| Record name | Methyl 3-bromo-4-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70756188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89978-60-9 | |

| Record name | Methyl 3-bromo-4-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70756188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt](/img/structure/B3031912.png)